4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chloro group, and a methoxy group on a benzene ring, along with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-tert-butylphenyl 5-chloro-2-methoxybenzene. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonate group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products.
Scientific Research Applications
4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The chloro and methoxy groups can also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenyl 5-chloro-2-methoxybenzene: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Tert-butylphenyl 5-chloro-2-hydroxybenzene-1-sulfonate: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and applications.
4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfide: Contains a sulfide group instead of a sulfonate group, affecting its chemical properties and uses.
Uniqueness
4-Tert-butylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C17H19ClO4S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 5-chloro-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H19ClO4S/c1-17(2,3)12-5-8-14(9-6-12)22-23(19,20)16-11-13(18)7-10-15(16)21-4/h5-11H,1-4H3 |
InChI Key |
UXFSQOOJNPMDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.